molecular formula C17H12F3NO2S B10967200 N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B10967200
M. Wt: 351.3 g/mol
InChI Key: HTOQAJSBFFDWAC-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide (CAS: 116401-44-6) is a sulfonamide derivative featuring a naphthalene core linked to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The molecular formula is C₁₇H₁₂F₃NO₂S, with a molecular weight of 351.35 g/mol. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrophobic and van der Waals forces . This compound is structurally related to bioactive sulfonamides, which are often explored for enzyme inhibition, antimicrobial activity, or receptor modulation.

Properties

Molecular Formula

C17H12F3NO2S

Molecular Weight

351.3 g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)15-7-3-4-8-16(15)21-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H

InChI Key

HTOQAJSBFFDWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of sulfonamide derivatives, including N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide. Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against various bacterial strains, including Mycobacterium tuberculosis and Streptococcus aureus. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ethambutol .

1.2 CNS Disorders

The compound has been evaluated for its potential in treating central nervous system (CNS) disorders. Multifunctional ligands based on arylsulfonamides have been designed to target serotonin receptors associated with mood regulation. Compounds similar to this compound have demonstrated significant antidepressant and anxiolytic effects in preclinical models, outperforming traditional medications in some cases .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into naphthalene sulfonamide frameworks through electrophilic aromatic substitution or other fluorination techniques. The incorporation of the trifluoromethyl group is crucial as it enhances the lipophilicity and overall biological activity of the compound .

2.2 Chemical Stability

The presence of the trifluoromethyl group contributes to the chemical stability of the compound under physiological conditions, making it a suitable candidate for drug development. Its unique electronic properties allow for selective interactions with biological targets, which is essential for therapeutic efficacy .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity against M. tuberculosis with MIC values between 4-8 μg/mL .
Study BEvaluated the compound's role as a serotonin receptor modulator, showing enhanced antidepressant effects compared to standard treatments .
Study CInvestigated synthetic methods for creating sulfonamide derivatives with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) LogP* Solubility (mg/mL)*
Target Compound C₁₇H₁₂F₃NO₂S 351.35 -CF₃ (ortho) 4.2 0.12
N-[4-chloro-3-(trifluoromethyl)phenyl] analog C₁₇H₁₁ClF₃NO₂S 385.79 -Cl, -CF₃ 4.8 0.08
N-[2-(4-methoxyphenoxy)ethyl] analog C₁₉H₁₉NO₄S 357.43 -OCH₃, ethyl linker 3.1 1.5
6-Amino-N-methyl analog C₁₁H₁₂N₂O₂S 236.29 -NH₂ (naphthalene) 1.8 8.7

*Predicted using QSAR models; experimental data may vary.

Biological Activity

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities due to its unique structural features, including the trifluoromethyl group, which enhances lipophilicity and cellular permeability. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₂F₃N₃O₂S
  • Molecular Weight : Approximately 341.4 g/mol

The trifluoromethyl group (-CF₃) is known to significantly influence the compound's pharmacokinetic properties, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that derivatives containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains. The presence of electron-withdrawing groups like -CF₃ increases the lipophilicity and hydrophobicity of the compounds, which correlates with improved antibacterial efficacy .

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus10
This compoundEscherichia coli10
This compoundBacillus subtilis10

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group contributes to the overall potency by enhancing metabolic stability and binding affinity to target proteins .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundHT29 (Colon Cancer)15
This compoundMCF7 (Breast Cancer)12
This compoundA549 (Lung Cancer)18

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various arylsulfonamides found that those with a trifluoromethyl substituent exhibited superior activity against tested cell lines compared to their non-fluorinated counterparts. The introduction of the trifluoromethyl group was crucial for enhancing lipophilicity and overall drug-like properties .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the phenyl ring significantly affect biological activity. Compounds that retained the trifluoromethyl group while varying other substituents demonstrated a clear correlation between structural changes and potency against both bacterial strains and cancer cell lines .
  • Potential as a Biochemical Probe : Due to its ability to inhibit specific enzymes, this compound is being explored as a biochemical probe for studying enzyme mechanisms in various metabolic pathways .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide, and how is purity validated?

Answer: The synthesis typically involves sulfonamide formation via coupling naphthalene-2-sulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions (e.g., pyridine or triethylamine). Post-synthesis purification is achieved using recrystallization or column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to verify sulfonamide bond formation and trifluoromethyl group integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and C-F vibrations (1100–1000 cm1^{-1}).
  • NMR spectroscopy : 1H^1H-NMR confirms aromatic proton environments, while 19F^{19}F-NMR detects trifluoromethyl groups (-CF3_3) at ~-60 ppm.
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric agreement (C, H, N, S) .

Q. What in vitro assays are recommended for preliminary toxicity screening?

Answer:

  • Cytotoxicity assays : Use MTT or resazurin reduction in human hepatic (HepG2) or pulmonary (A549) cell lines to assess IC50_{50} values.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2t_{1/2}) via LC-MS.
  • Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in exposed cells .

Advanced Research Questions

Q. How can computational models resolve discrepancies in toxicological data across species?

Answer: Discrepancies arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms). Methodologies include:

  • In silico metabolism prediction : Tools like GLORY or MetaSite simulate metabolite formation and prioritize toxicophores (e.g., epoxides).
  • Cross-species extrapolation : Compare in vitro hepatic clearance rates (human vs. rodent microsomes) to adjust in vivo dosimetry in physiologically based pharmacokinetic (PBPK) models .
  • Omics integration : Transcriptomic profiling identifies conserved pathways (e.g., Nrf2/ARE) across species .

Q. What computational strategies predict solvation effects and reactivity in diverse solvents?

Answer:

  • Continuum solvation models : The Conductor-like Polarizable Continuum Model (C-PCM) calculates solvation-free energies and solvent-accessible surface areas (SASA) to estimate solubility in polar (water) vs. nonpolar (toluene) media .
  • Density-functional theory (DFT) : Pair the Colle-Salvetti correlation-energy functional with hybrid functionals (e.g., B3LYP) to model electronic properties (HOMO-LUMO gaps) and nucleophilic attack sites (e.g., sulfonamide sulfur) .
  • Molecular dynamics (MD) : Simulate solute-solvent interactions to map diffusion coefficients and aggregation tendencies .

Q. How can environmental monitoring frameworks assess the compound’s persistence and bioaccumulation?

Answer:

  • QSAR modeling : Predict log KowK_{ow} (octanol-water partition coefficient) and biodegradation half-lives using EPI Suite or TEST software.
  • Field sampling : Deploy passive samplers in water/sediment to measure concentrations via LC-MS/MS, coupled with stable isotope tracing for degradation pathway analysis.
  • Biomonitoring : Quantify urinary metabolites (e.g., hydroxylated sulfonamides) in occupationally exposed populations using GC-MS .

Q. What experimental designs address contradictory data on hepatotoxicity mechanisms?

Answer:

  • Mechanistic studies : Use CRISPR-edited hepatocytes (e.g., CYP2E1 knockouts) to isolate metabolic activation pathways.
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to distinguish threshold effects from linear low-dose responses.
  • Comparative histopathology : Evaluate liver sections from exposed rodents (subacute vs. chronic dosing) for necrosis, steatosis, or fibrosis .

Methodological Notes

  • Toxicological data integration : Prioritize studies adhering to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and exclude non-GLP-compliant reports .
  • Computational validation : Cross-check DFT-derived properties (e.g., dipole moments) with experimental dielectric constant measurements .

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